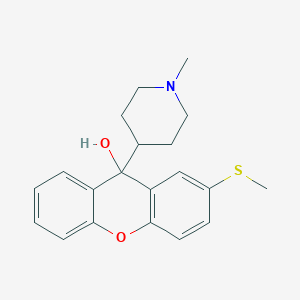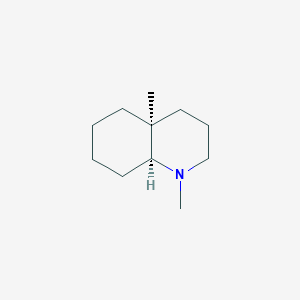
(4aS,8aS)-1,4a-Dimethyldecahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,8aS)-1,4a-Dimethyldecahydroquinoline is a chiral organic compound belonging to the class of decahydroquinolines. This compound is characterized by its unique stereochemistry, with two chiral centers at positions 4a and 8a, both in the S-configuration. It is a saturated bicyclic amine, which makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-1,4a-Dimethyldecahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 1,4a-dimethylquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the quinoline ring, resulting in the formation of the decahydroquinoline structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of heterogeneous catalysts, such as palladium on carbon, is common in industrial processes to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(4aS,8aS)-1,4a-Dimethyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further saturate the compound or reduce any functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4aS,8aS)-1,4a-Dimethyldecahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique stereochemistry makes it valuable in the study of chiral catalysis and asymmetric synthesis.
Biology: The compound is investigated for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4aS,8aS)-1,4a-Dimethyldecahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene
- (2R,4aS,8aS)-2-Methyldecahydronaphthalene
- (4aS,8aS)-Decahydro-2-naphthalenol
Uniqueness
(4aS,8aS)-1,4a-Dimethyldecahydroquinoline is unique due to its specific stereochemistry and the presence of two methyl groups at positions 1 and 4a. This structural feature distinguishes it from other decahydroquinoline derivatives and influences its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
60490-11-1 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
(4aS,8aS)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydroquinoline |
InChI |
InChI=1S/C11H21N/c1-11-7-4-3-6-10(11)12(2)9-5-8-11/h10H,3-9H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
RPHTXCAHPODWTF-QWRGUYRKSA-N |
SMILES isomérique |
C[C@@]12CCCC[C@@H]1N(CCC2)C |
SMILES canonique |
CC12CCCCC1N(CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



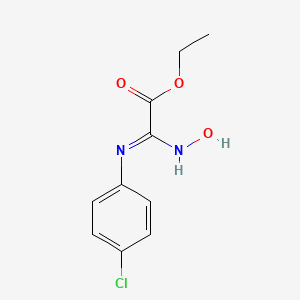
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

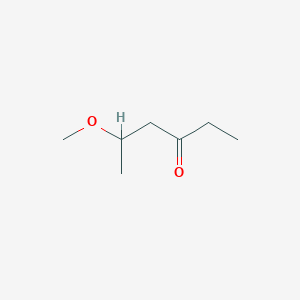
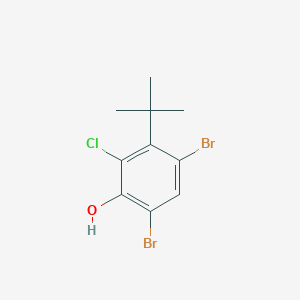

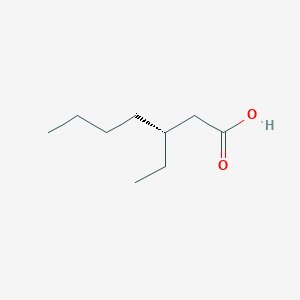
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

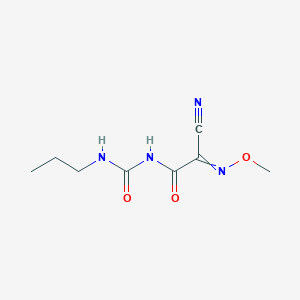
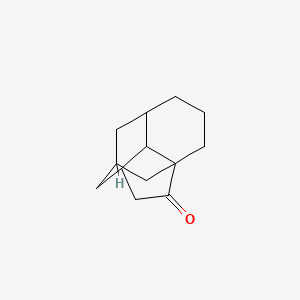
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
